N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene-2-carboxamide derivatives. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties . The presence of the thiophene ring and the carbamothioyl group contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds under mild conditions and yields the desired thiophene-2-carboxamide derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene-2-carboxamide derivatives, such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has similar antibacterial properties but different physical and chemical characteristics.
N-{[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}thiophene-2-carboxamide: This derivative exhibits unique properties due to the presence of the benzotriazol group. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS2/c13-8-3-5-9(6-4-8)14-12(17)15-11(16)10-2-1-7-18-10/h1-7H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBOMJABCYVOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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